molecular formula C11H10FN3O2S B6033258 N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide

N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide

Cat. No. B6033258
M. Wt: 267.28 g/mol
InChI Key: KJIHMZMZDNKEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide, also known as FMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. FMOX has been found to possess unique biochemical and physiological properties that make it a promising candidate for various laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood, but it is believed to be due to its ability to interact with various cellular pathways. N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. This makes it a valuable tool for studying drug metabolism and drug-drug interactions. N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide in laboratory experiments is its unique biochemical and physiological properties. It has been found to be a potent inhibitor of certain enzymes that are involved in cell proliferation and survival, making it a valuable tool for studying cancer biology. However, one of the limitations of using N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are many potential future directions for the use of N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide in scientific research. One possible direction is to further investigate its potential as a cancer therapeutic. Another direction is to explore its potential as a tool for studying drug metabolism and drug-drug interactions. Additionally, N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide could be used to study the role of certain enzymes in various physiological processes. Overall, the unique properties of N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide make it a promising candidate for various scientific research applications.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide involves the reaction of 4-fluoroaniline with 2-mercapto-5-methyl-1,3,4-oxadiazole in the presence of acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to form N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This is due to its ability to induce apoptosis, which is a process of programmed cell death.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2S/c1-7-14-15-11(17-7)18-6-10(16)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIHMZMZDNKEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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